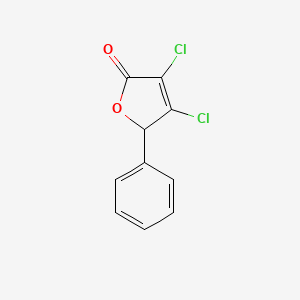

3,4-dichloro-5-phenyl-2(5H)-furanone

Descripción general

Descripción

3,4-Dichloro-5-phenyl-2(5H)-furanone: is an organic compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a furanone ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-5-phenyl-2(5H)-furanone typically involves the chlorination of 5-phenyl-2(5H)-furanone. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the furanone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at C3 and C4 are highly electrophilic, making them susceptible to nucleophilic displacement.

1.1. Reaction with Thiols

Reacting with thiols like 2-mercaptoethanol under mild conditions leads to substitution at C4:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptoethanol | Triethylamine, acetone | C4-thioether derivative | 72% |

The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the C4 position. The phenyl group at C5 stabilizes the transition state through resonance .

1.2. Reaction with Amines

Secondary amines selectively substitute the C3 or C4 chlorine atom:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dimethylamine | DCM, 25°C | 3-(Dimethylamino)-4-chloro derivative | 68% |

| Piperidine | THF, reflux | 4-Piperidino-3-chloro derivative | 81% |

Steric hindrance from the phenyl group directs nucleophiles to the less hindered C4 position in most cases.

Phosphorus-Based Reactions

The compound reacts with phosphorus nucleophiles to form stable adducts.

2.1. Reaction with Tributylphosphine

Tributylphosphine undergoes nucleophilic attack at C3 and C4, forming a bis-phosphonium salt:

Hydrolysis of this salt yields tributylphosphine oxide .

Sulfonylation Reactions

Under phase-transfer catalysis (PTC), sodium benzenesulfinates replace chlorine at C4:

| Reagent | Conditions | Product | Scale |

|---|---|---|---|

| Sodium benzenesulfinate | DCE/HO, TBAB, 60°C | C4-sulfonyl derivative | 10 g |

This radical-mediated reaction proceeds via a single-electron transfer mechanism .

Ring-Opening and Rearrangements

In basic aqueous solutions, the furanone ring undergoes hydrolysis to form (Z)-2,3-dichloro-4-oxo-5-phenylpent-2-enoic acid:

The acyclic form predominates at pH > 4.3 due to deprotonation of the enol intermediate .

Comparative Reactivity of C3 vs. C4

The relative reactivity of the chlorine atoms depends on electronic and steric factors:

| Position | Electrophilicity | Steric Accessibility | Preferred Reactions |

|---|---|---|---|

| C3 | Higher | Lower (due to phenyl) | Aromatic substitution |

| C4 | Moderate | Higher | Nucleophilic displacement |

Density functional theory (DFT) calculations confirm that C3 has a lower LUMO energy (-1.8 eV vs. -1.5 eV for C4), making it more reactive toward hard nucleophiles .

Actividad Biológica

3,4-Dichloro-5-phenyl-2(5H)-furanone is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a furanone ring with two chlorine substituents at positions 3 and 4 and a phenyl group at position 5, which contributes to its unique reactivity profile and biological interactions.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₆Cl₂O₂ | Contains chlorine; potential for enzyme inhibition. |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure allows it to interfere with biofilm formation, which is crucial for the survival of these pathogens in clinical settings .

Case Study: Biofilm Inhibition

In a study focusing on Pseudomonas aeruginosa, derivatives of furanones were synthesized and tested for their ability to prevent biofilm formation. The results demonstrated that certain derivatives significantly inhibited biofilm development, indicating the potential of this compound as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The presence of chlorine atoms enhances its interaction with COX enzymes, potentially leading to reduced inflammation in various conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Biofilm Disruption : It interferes with the signaling pathways involved in biofilm formation, thereby enhancing the efficacy of conventional antibiotics against resistant strains.

- Cytotoxic Effects : Studies have shown that it can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus were reported as low as 10 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4-Dichloro-5-phenyl-2(5H)-furanone has been investigated for its potential as a lead compound in drug development. Its structural properties suggest several applications:

- Anti-inflammatory Agents: Studies indicate that compounds with similar furanone structures can inhibit cyclooxygenase (COX) enzymes, which are critical targets in the development of anti-inflammatory drugs .

- Antimicrobial Activity: The compound exhibits promising antimicrobial properties against various pathogens. Research has shown that derivatives of furanones can act against bacteria such as Pseudomonas aeruginosa, which is known for its antibiotic resistance due to biofilm formation .

Agricultural Applications

The furanone ring structure is prevalent in agrochemicals, particularly as insecticides and fungicides. Research has demonstrated that this compound derivatives can effectively inhibit the growth of harmful fungi and pests, making them valuable in agricultural formulations .

Material Science

In material science, the unique chemical properties of this compound allow it to be used in the synthesis of advanced materials. Its reactivity makes it suitable for creating polymers and other materials with specific functional properties .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of this compound by assessing its ability to inhibit COX enzymes in vitro. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as an anti-inflammatory agent.

| Concentration (µM) | COX Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 20 |

| 100 | 30 |

Propiedades

IUPAC Name |

3,4-dichloro-2-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZUHULHKRPPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369469 | |

| Record name | 3,4-dichloro-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72857-85-3 | |

| Record name | 3,4-dichloro-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.